N-(3-fluoro-4-methylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thia-triazatricyclo core substituted with fluorine and methyl groups. The 3-fluoro-4-methylphenyl and 3-fluorophenylmethyl substituents contribute to its lipophilicity and steric profile, influencing pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O3S2/c1-16-9-10-19(12-21(16)28)30-24(33)15-36-26-29-13-23-25(31-26)20-7-2-3-8-22(20)32(37(23,34)35)14-17-5-4-6-18(27)11-17/h2-13H,14-15H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPGEOXCNLPUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimido[5,4-c][2,1]benzothiazin Core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the Fluorobenzyl Group: This step is achieved through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol compound.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to inflammation and cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonyl-containing tricyclic acetamides. Below is a detailed comparison with three analogs, focusing on structural variations, molecular properties, and inferred biological implications.
Analog 1: 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide
- Structural Differences :
- Substituent Position : The fluorophenyl group is at the para position (4-F) instead of meta (3-F) in the target compound.
- Acetamide Side Chain : Features a 2-phenylethyl group instead of 3-fluoro-4-methylphenyl.
- Molecular Properties :
- Formula: C₂₇H₂₃FN₄O₃S₂; Molecular Weight: 534.62 g/mol.
- Increased lipophilicity due to the phenylethyl group may enhance membrane permeability but reduce aqueous solubility.
- Inferred Activity : The para-fluoro substitution could alter electronic interactions with target proteins compared to the meta-fluoro analog .
Analog 2: N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
- Structural Differences :
- Halogen Substitution : Chlorine replaces fluorine on the phenyl ring (4-Cl vs. 3-F-4-CH₃).
- Core Modification : A methyl group replaces the 3-fluorophenylmethyl substituent.
- Molecular Properties :
- Formula: C₂₃H₂₀ClN₄O₃S₂; Molecular Weight: 523.06 g/mol.
- Chlorine’s higher electronegativity and larger atomic radius may enhance halogen bonding but increase metabolic stability.
- Inferred Activity : Reduced steric bulk compared to the target compound could improve binding pocket compatibility .
Analog 3: 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- Structural Differences :
- Core Heteroatoms : Replaces sulfur with oxygen (2-oxa vs. thia).
- Substituents : Includes a hydroxymethyl group and 2-chlorophenyl.
- Molecular Properties: Formula: C₂₇H₂₁ClFN₃O₃S; Molecular Weight: 546.00 g/mol.
- Inferred Activity : Oxygen’s smaller size may reduce steric hindrance, favoring interactions with hydrophilic targets .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich enzymatic pockets compared to chlorine or methyl analogs .
- Synthetic Accessibility : Analogs with simpler substituents (e.g., methyl or phenylethyl) are more cost-effective to synthesize, as evidenced by commercial availability .
Q & A
Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the preparation of the tricyclic thia-triazatricyclo core, followed by sequential functionalization. Key steps include:
- Formation of the sulfur-containing heterocycle via cyclization under controlled temperatures (80–120°C) in polar aprotic solvents like DMF .
- Introduction of the fluorophenylmethyl group via nucleophilic substitution or coupling reactions .
- Final thioacetamide linkage using thiol-ene "click" chemistry or SN2 displacement . Intermediates are characterized by ¹H/¹³C NMR (to confirm regiochemistry) and HPLC (≥95% purity threshold) .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- NMR Spectroscopy : Assigns proton environments (e.g., distinguishing fluorophenyl vs. methylphenyl substituents) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (±2 ppm accuracy) .
- X-ray Crystallography : Resolves ambiguous NOE effects in the tricyclic core .
Q. What initial biological screening models are recommended for this compound?
Prioritize in vitro assays targeting:
- Kinase inhibition (e.g., EGFR, VEGFR) via fluorescence polarization assays .
- Antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
- Cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ values <10 µM indicating promising activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thia-triazatricyclo core formation?
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. DMSO), temperature (80–140°C), and catalyst loading (e.g., Pd/C at 5–10 mol%) to identify Pareto-optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2–4h while improving yield by 15–20% .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- 2D NMR (COSY, NOESY) : Maps through-space coupling to clarify substituent orientation in the tricyclic system .
- DFT Computational Modeling : Predicts chemical shifts (Δδ < 0.1 ppm) and validates assignments using Gaussian09/B3LYP/6-31G* .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to target proteins (e.g., kinases) .
- RNA Sequencing : Identifies downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) in treated cell lines .
- Mutagenesis Studies : Tests activity loss in enzyme mutants (e.g., EGFR L858R) to confirm binding specificity .
Q. How to address discrepancies in biological activity across similar analogs?
- 3D-QSAR Modeling : Correlates substituent electronic effects (Hammett σ) with activity trends. For example, fluorophenyl groups enhance target affinity by 2–3× vs. chlorophenyl .
- Metabolic Stability Assays : Compare hepatic microsomal half-life (T½) to rule out pharmacokinetic confounding .
Q. What structural modifications improve solubility without compromising activity?
- Pro-drug Design : Introduce phosphate esters at the acetamide moiety to enhance aqueous solubility (>5 mg/mL) .
- PEGylation : Attach polyethylene glycol (PEG-500) to the sulfanyl group, reducing logP by 1.5 units while retaining IC₅₀ < 1 µM .
Methodological Notes
- Contradiction Management : Cross-validate HPLC purity with LC-MS to detect trace impurities (<0.1%) that may skew bioassay results .
- Data Reproducibility : Use standardized protocols (e.g., NIH Assay Guidance Manual) for cell-based assays to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
